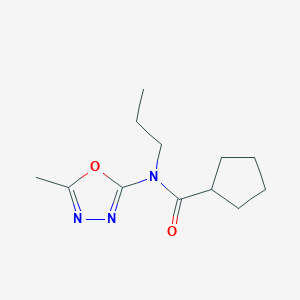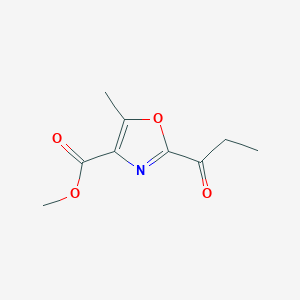![molecular formula C21H23ClN2O B12915455 {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol CAS No. 925218-05-9](/img/structure/B12915455.png)
{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol is a complex organic compound that features an indole group, a chlorophenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol typically involves multi-step organic reactions. One common route might include:
Formation of the Indole Derivative: Starting with an indole precursor, the indole group can be functionalized through various reactions such as halogenation or alkylation.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole derivative and the piperidine ring can be coupled using reagents like Grignard reagents or organolithium compounds.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups to the indole or chlorophenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe or ligand in various assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties might make it valuable in the production of high-value products.
Mechanism of Action
The mechanism of action of (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Receptor Binding: The compound might bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **(1H-Indol-3-yl)methylamine
- **4-(2-Chlorophenyl)piperidine
- **(1H-Indol-3-yl)methanol
Uniqueness
(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol is unique due to its combination of an indole group, a chlorophenyl group, and a piperidine ring. This unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
925218-05-9 |
|---|---|
Molecular Formula |
C21H23ClN2O |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C21H23ClN2O/c22-19-7-3-2-6-18(19)21(15-25)9-11-24(12-10-21)14-16-13-23-20-8-4-1-5-17(16)20/h1-8,13,23,25H,9-12,14-15H2 |
InChI Key |
LJDFPVHTJIYBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CO)C2=CC=CC=C2Cl)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-2-[2-(phenylsulfanyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12915382.png)






![5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915436.png)


![3-(3,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915448.png)

